molecular formula C19H21N5O3S B2362350 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852437-16-2

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2362350
CAS No.: 852437-16-2
M. Wt: 399.47
InChI Key: ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of novel fused pyridazines, which are similar to the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine and is proposed as a bromodomain inhibitor . Bromodomains recognize acetylated lysine for epigenetic reading . The compound’s binding modes were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .

Scientific Research Applications

Biological and Medicinal Applications

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide, along with its structural analogs, has been a subject of interest in biological and medicinal research due to its potential applications. The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, a common structural feature in these compounds, has been associated with various biological activities.

  • Antiproliferative Activity : Some derivatives, particularly those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure, have been investigated for their antiproliferative properties against endothelial and tumor cells. These compounds have shown the ability to inhibit cell proliferation, a crucial aspect in cancer research and therapy (Ilić et al., 2011).

  • Antimicrobial and Antioxidant Properties : Certain triazolopyridazine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of microorganisms and scavenging free radicals, indicating their potential in developing new antimicrobial and antioxidant agents (Gilava et al., 2020).

  • Antiviral Activity : Specifically, some triazolopyridazine derivatives have exhibited promising antiviral activities against the hepatitis-A virus. This indicates the potential of these compounds in the development of new antiviral drugs (Shamroukh & Ali, 2008).

  • Molecular Structure and Pharmaceutical Importance : The heterocyclic structure of pyridazine analogs, like triazolopyridazines, is recognized for its significance in medicinal chemistry. These compounds have been studied for their pharmaceutical properties, involving detailed structure analysis, density functional theory calculations, and the examination of intermolecular interactions, emphasizing their importance in drug design and development (Sallam et al., 2021).

  • Antimicrobial Activity : Some novel pyrazolo[3,4]pyrimidine derivatives, structurally similar to triazolopyridazines, have been synthesized and evaluated for their potent antimicrobial activity, indicating the broad spectrum of biological activities these compounds can exhibit (Shamroukh, Rashad & Sayed, 2005).

  • Synthesis and Characterization of Related Compounds : The synthesis and antimicrobial evaluation of other related heterocyclic compounds, like pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrate the versatility and potential of this class of compounds in contributing to the field of medicinal chemistry (El‐Kazak & Ibrahim, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be influenced.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the pharmacological activities of similar compounds , it can be inferred that the compound might exhibit a range of effects at the molecular and cellular levels.

Future Directions

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Future work could focus on optimizing the compound’s potency and reducing potential side effects.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-5-27-14-8-6-13(7-9-14)18-21-20-15-10-11-16(22-24(15)18)28-17(12(2)25)19(26)23(3)4/h6-11,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.